![molecular formula C15H10N4 B2962788 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline CAS No. 1354960-76-1](/img/structure/B2962788.png)
5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline” is a derivative of imidazo[4,5-b]pyridine . Imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridines has been achieved by reacting 3,4-diaminopyridine or 2,3-diaminopyridine with Na2S2O5 adduct of corresponding benzaldehydes . Alkylation of these compounds using 4-chlorobenzyl and/or butyl bromide under basic conditions (K2CO3, DMF) predominantly resulted in the formation of N5 regioisomers .Molecular Structure Analysis
The molecular formula of “5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline” is C15H10N4 . The molecular weight is 246.27 . The structure was confirmed using 1H and 13C NMR spectroscopy .Chemical Reactions Analysis
Imidazole containing compounds have broad range of chemical and biological properties . They are known to interact with diverse biological targets through the formation of noncovalent hydrophobic and electrostatic interactions, π–π interactions, and/or by forming hydrogen or van der Waals bonds .Physical And Chemical Properties Analysis
The compound “5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline” has a molecular weight of 246.27 . The NMR data for this compound is available .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- A series of new quinoline-based imidazole-5-one derivatives, synthesized via the fusion of oxazol-5-ones, anilines, and zeolite, showed significant antimicrobial activity against bacteria and fungi, warranting further investigation (Kathrotiya et al., 2012).
Fluorescent Properties
- Pyridoimidazoquinoxalines, obtained from pyridines substituted at the 4-position, exhibited intense greenish-yellow fluorescence, suggesting potential applications in fluorescence-based technologies (Tomoda et al., 1990).
- Novel derivatives of pyrido[2,1:2,3]imidazo[4,5-b]quinoline were synthesized, exhibiting deep violet color and high fluorescence, hinting at their potential in optical applications (Rahimizadeh et al., 2010).
Synthetic Methodology
- A novel methodology for synthesizing pyrido[2',1':2,3]imidazo[4,5-c]quinolines combined condensation, amination, and cyclization reactions in a practical manner, opening new avenues in complex compound synthesis (Fan et al., 2015).
Catalysis
- Novel conjugated imidazo[1,2-a]pyridine and imidazo[2,1-b]thiazol-quinoline derivatives were synthesized using sulfamic acid-functionalized nanoparticles as catalysts under solvent-free conditions, demonstrating a green approach in catalysis (Mouradzadegun et al., 2015).
Theoretical Studies
- Theoretical calculations on imidazo[4,5-f]quinolines provided insights into protonation, tautomerization, and valence tautomerization, crucial for understanding their chemical behavior (Öǧrefr & Kaniskan, 1993).
Biological Applications
- Imidazo[4,5-c]quinoline derivatives were identified as potent modulators of the phosphatidylinositol 3-kinase/protein kinase B pathway, suggesting their potential in clinical development for therapeutic applications (Stauffer et al., 2008).
Zukünftige Richtungen
Imidazo[4,5-b]pyridines have shown significant potential in medicinal chemistry due to their potent biological activities . Future research could focus on exploring more about the biological activities of “5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline” and its derivatives, and developing new drugs based on these compounds.
Eigenschaften
IUPAC Name |
5-(1H-imidazo[4,5-b]pyridin-2-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4/c1-4-11(10-5-2-8-16-12(10)6-1)14-18-13-7-3-9-17-15(13)19-14/h1-9H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHFVFXFSLBBKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C3=NC4=C(N3)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2962705.png)
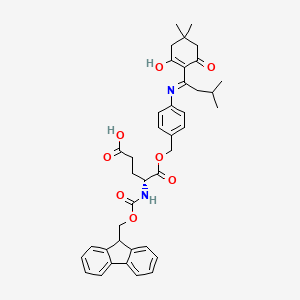
![N-(2-Cyano-3-methylbutan-2-yl)-2-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]acetamide](/img/structure/B2962709.png)
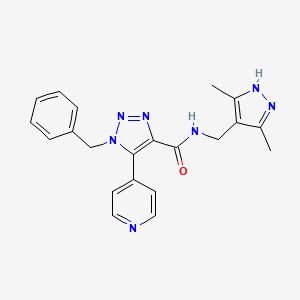
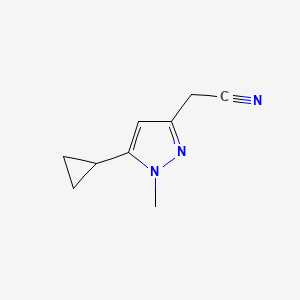
![8-(4-ethoxyphenyl)-N-(2-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2962713.png)
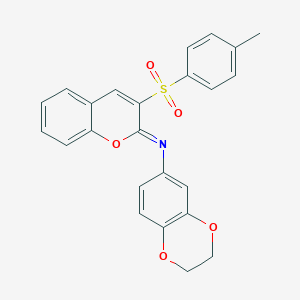
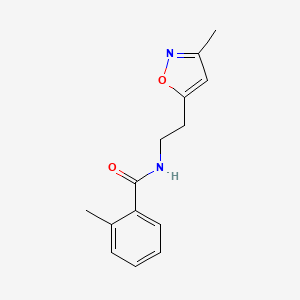

![N-(2,5-dichlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2962722.png)

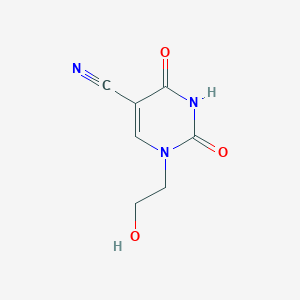
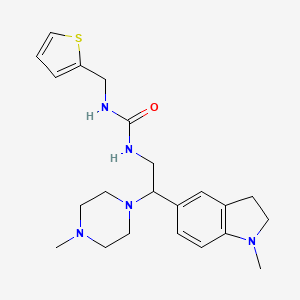
![5-Oxo-5-{4-[4-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}pentanoic acid](/img/structure/B2962728.png)